![molecular formula C20H19F3N6O3 B2624140 2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide CAS No. 1286732-47-5](/img/structure/B2624140.png)
2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: Morpholine and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Reaction conditions: Room temperature, inert atmosphere.
Addition of the trifluoromethylbenzyl group:
Reagents: 4-(trifluoromethyl)benzyl bromide.
Reaction conditions: Basic medium, typically using sodium hydride (NaH) in an aprotic solvent like DMF (dimethylformamide).
Industrial Production Methods: Scaling up the production involves optimizing these steps for yield and purity while considering cost and environmental factors. Advanced techniques like flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.
Mechanism of Action
Target of Action
The primary target of the compound 2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide is Threonine Tyrosine Kinase (TTK) . TTK is a dual-specificity protein kinase that plays a key role in the control of the eukaryotic cell cycle. It is involved in the regulation of chromosome segregation and cytokinesis .
Mode of Action
The compound interacts with its target, TTK, by inhibiting its kinase activity . This results in cells with an abnormal number of chromosomes, which can lead to cell death or disease .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting the activity of TTK . This disruption leads to errors in chromosome segregation during cell division, resulting in aneuploidy . The downstream effects of this include cell cycle arrest and apoptosis, or programmed cell death .
Pharmacokinetics
The compound this compound has been found to have good oral pharmacokinetic properties . When administered at a dose of 25 mg/kg in rats, it demonstrated a bioavailability value of 45.3% . Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of TTK activity, leading to chromosome missegregation and aneuploidy . This can result in the suppression of proliferation of a panel of human cancer cell lines .
Biochemical Analysis
Biochemical Properties
Similar pyrimido[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro anticancer activity . They have shown good activity against various cancer cell lines
Cellular Effects
Similar compounds have shown anticancer activity, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have shown to interact with DNA, offering a new intercalation functional group to DNA targeted drug design . This suggests that 2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide typically involves multi-step organic reactions. The process starts with the preparation of the core pyrimido[4,5-d]pyrimidin ring system, followed by functionalization to introduce the morpholino and trifluoromethylbenzyl groups.
Formation of the pyrimido[4,5-d]pyrimidin core:
Starting materials: 2,4-diaminopyrimidine and a suitable aldehyde.
Reaction conditions: Acid-catalyzed cyclization under reflux.
Chemical Reactions Analysis
Types of Reactions:
Oxidation:
Oxidative cleavage of the morpholino group can be achieved using reagents like potassium permanganate.
Reduction:
Hydrogenation of the pyrimidine ring may be conducted under catalytic hydrogenation conditions.
Substitution:
Nucleophilic substitution reactions can occur at the benzyl position, particularly with strong nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution reagents: Sodium hydride (NaH), sodium methoxide.
Major Products Formed:
Oxidation: Corresponding carbonyl compounds.
Reduction: Hydrogenated derivatives.
Substitution: Variously substituted benzyl compounds.
Scientific Research Applications
Chemistry:
Used as a building block in the synthesis of more complex organic molecules.
Exploration of its reactivity and interaction with other chemical species.
Biology:
Investigated for potential as a bioactive molecule in drug discovery.
Studied for its interactions with biological macromolecules like proteins and DNA.
Medicine:
Explored for anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry:
Utilized in materials science for the synthesis of functional polymers and advanced materials.
Application in catalysis as a ligand or intermediate.
Comparison with Similar Compounds
2,4-Diaminopyrimidine derivatives: Similar core structure but lacking the complex fused ring system.
4-Oxopyrimido[4,5-d]pyrimidin derivatives: Share the fused ring but with different substituents.
N-(Trifluoromethyl)benzyl derivatives: Possess the trifluoromethylbenzyl moiety but different core structures.
This compound's distinctive characteristics and versatile applications make it a valuable subject for further research and development across multiple scientific disciplines.
Properties
IUPAC Name |
2-(2-morpholin-4-yl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O3/c21-20(22,23)14-3-1-13(2-4-14)9-24-16(30)11-29-12-26-17-15(18(29)31)10-25-19(27-17)28-5-7-32-8-6-28/h1-4,10,12H,5-9,11H2,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZERBNAAGKXBEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3C(=N2)N=CN(C3=O)CC(=O)NCC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-amino-N-(3-fluoro-4-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2624057.png)
![N-[5-carbamoyl-2-(pyrrolidin-1-yl)phenyl]-2-chloropyridine-4-carboxamide](/img/structure/B2624060.png)
![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2624061.png)

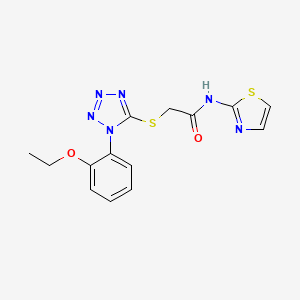
![N-allyl-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B2624067.png)
![4-methyl-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepine-4-carboxylic acid](/img/structure/B2624068.png)
![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2624069.png)
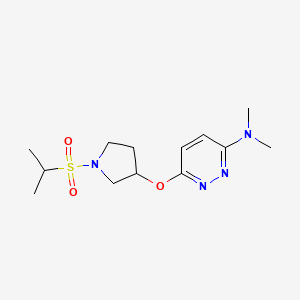
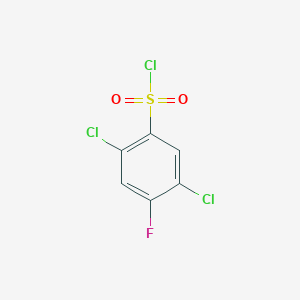
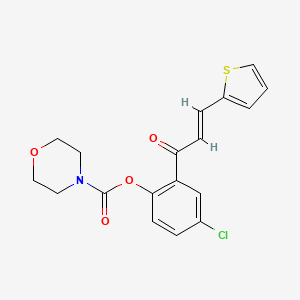
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-cyclopentylethanediamide](/img/structure/B2624077.png)
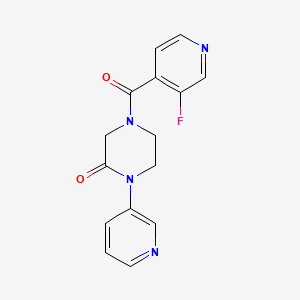
![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-(3-phenoxyphenyl)propanamide](/img/structure/B2624080.png)
